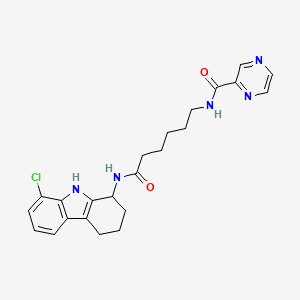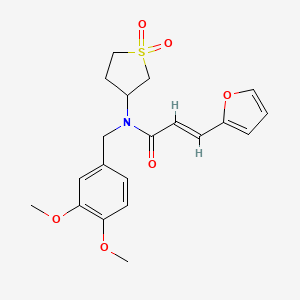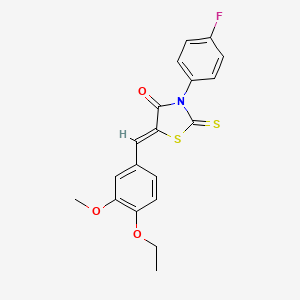![molecular formula C17H23ClN2O4S B15100765 4-[1-(4-Chloro-2,5-dimethylbenzenesulfonyl)pyrrolidine-2-carbonyl]morpholine](/img/structure/B15100765.png)
4-[1-(4-Chloro-2,5-dimethylbenzenesulfonyl)pyrrolidine-2-carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(4-Chloro-2,5-dimethylbenzenesulfonyl)pyrrolidine-2-carbonyl]morpholine is a complex organic compound that features a pyrrolidine ring, a morpholine ring, and a sulfonyl chloride group
Preparation Methods
The synthesis of 4-[1-(4-Chloro-2,5-dimethylbenzenesulfonyl)pyrrolidine-2-carbonyl]morpholine typically involves multiple steps:
Formation of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride: This can be achieved by chlorosulfonation of 2,5-dimethylchlorobenzene using chlorosulfonic acid.
Synthesis of Pyrrolidine Derivative: The pyrrolidine ring is introduced through a reaction with pyrrolidine-2-carbonyl chloride.
Coupling with Morpholine: Finally, the morpholine ring is coupled to the pyrrolidine derivative under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-[1-(4-Chloro-2,5-dimethylbenzenesulfonyl)pyrrolidine-2-carbonyl]morpholine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The chloro group in the benzenesulfonyl moiety can be substituted by nucleophiles such as amines or thiols, forming corresponding sulfonamide or sulfonothioate derivatives.
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[1-(4-Chloro-2,5-dimethylbenzenesulfonyl)pyrrolidine-2-carbonyl]morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-(4-Chloro-2,5-dimethylbenzenesulfonyl)pyrrolidine-2-carbonyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The pyrrolidine and morpholine rings contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other sulfonyl-containing pyrrolidine derivatives and morpholine derivatives. For example:
4-Chloro-2,5-dimethylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Pyrrolidine-2-carbonyl chloride: Another intermediate used in the synthesis.
Morpholine derivatives: Compounds with similar structural features but different functional groups.
The uniqueness of 4-[1-(4-Chloro-2,5-dimethylbenzenesulfonyl)pyrrolidine-2-carbonyl]morpholine lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C17H23ClN2O4S |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
[1-(4-chloro-2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H23ClN2O4S/c1-12-11-16(13(2)10-14(12)18)25(22,23)20-5-3-4-15(20)17(21)19-6-8-24-9-7-19/h10-11,15H,3-9H2,1-2H3 |
InChI Key |
VNUGLYVFBFDZKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCCC2C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromophenyl)aceta mide](/img/structure/B15100684.png)

![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B15100691.png)

![2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B15100700.png)
![3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-methylphenyl)ethylidene]propanehydrazide](/img/structure/B15100705.png)
![(2Z)-6-(3,4-dimethoxybenzyl)-2-[4-(propan-2-yl)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15100713.png)
![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B15100714.png)
![5-(3,4-Diethoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(2-morpholi n-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B15100716.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15100725.png)
![N-(propan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B15100751.png)
![3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15100757.png)

![N-(2,5-dimethylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15100780.png)
